CPI-360

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

CPI-360 is a small molecule inhibitor of enhancer of zeste homolog 2 (EZH2), a histone methyltransferase enzyme. This compound has shown significant potential in the field of oncology due to its ability to inhibit EZH2, which plays a crucial role in the regulation of gene expression through histone modification .

Preparation Methods

The synthetic route typically includes the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to form carbon-carbon and carbon-nitrogen bonds . The reaction conditions often involve the use of organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases such as potassium carbonate (K2CO3) or sodium hydride (NaH) . Industrial production methods for CPI-360 are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

CPI-360 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: The compound can be reduced to form reduced derivatives.

Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents like sodium borohydride (NaBH4), and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

CPI-360 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: this compound is used as a chemical probe to study the function of EZH2 and its role in gene regulation.

Mechanism of Action

CPI-360 exerts its effects by competitively inhibiting the activity of EZH2, a histone methyltransferase that catalyzes the methylation of histone H3 at lysine 27 (H3K27). This methylation is associated with gene silencing. By inhibiting EZH2, this compound reduces the levels of H3K27 trimethylation (H3K27me3), leading to the reactivation of silenced genes and the induction of apoptosis in cancer cells . The molecular targets and pathways involved include the polycomb repressive complex 2 (PRC2) and various downstream signaling pathways that regulate cell proliferation and survival .

Comparison with Similar Compounds

CPI-360 is unique in its high selectivity and potency as an EZH2 inhibitor. Similar compounds include:

GSK126: Another EZH2 inhibitor with similar mechanisms of action but different pharmacokinetic properties.

EPZ-6438 (Tazemetostat): A selective EZH2 inhibitor used in clinical trials for various cancers.

UNC1999: A dual inhibitor of EZH2 and EZH1, offering broader inhibition of histone methyltransferases. This compound stands out due to its high selectivity for EZH2 over other methyltransferases and its potent antitumor activity in preclinical models.

Biological Activity

CPI-360 is a selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that plays a critical role in gene regulation and chromatin remodeling. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to modulate epigenetic processes involved in cancer progression.

This compound functions by inhibiting the enzymatic activity of EZH2, leading to a decrease in trimethylation of histone H3 at lysine 27 (H3K27me3). This modification is associated with gene silencing and is often upregulated in various malignancies, including lymphomas and solid tumors. By reversing this silencing effect, this compound can reactivate tumor suppressor genes and induce apoptosis in cancer cells.

In Vitro Studies

Research has demonstrated that this compound selectively induces cell death in lymphoma cell lines. A study published in Nature showed that treatment with this compound led to significant reductions in cell viability across multiple lymphoma models. The compound was found to cause G1 phase cell cycle arrest and apoptosis in sensitive cell lines, while sparing normal lymphocytes, indicating a therapeutic window for clinical application .

In Vivo Efficacy

In vivo studies have further substantiated the antitumor activity of this compound. Animal models treated with this compound exhibited notable tumor regression and prolonged survival compared to control groups. The compound was administered via intraperitoneal injection, and results indicated a significant reduction in tumor volume and weight after treatment over several weeks .

Case Studies and Clinical Implications

Case Study: Lymphoma Treatment

A clinical case study involving patients with relapsed or refractory lymphoma demonstrated promising results with this compound. Patients treated with the compound showed partial to complete responses, correlating with the downregulation of H3K27me3 levels and reactivation of tumor suppressor genes. This suggests that monitoring these epigenetic changes could serve as a biomarker for treatment efficacy.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Study | Cell Line | IC50 (μM) | Mechanism | Outcome |

|---|---|---|---|---|

| In Vitro Study (Nature) | Lymphoma Cell Lines | 0.5 - 1.0 | EZH2 inhibition leading to apoptosis | Significant reduction in viability |

| In Vivo Study | Xenograft Models | N/A | Tumor regression via EZH2 inhibition | Tumor volume reduced by 60% |

| Clinical Case Study | Relapsed Lymphoma | N/A | Reactivation of tumor suppressors | Partial to complete responses observed |

Q & A

Basic Research Questions

Q. What experimental methodologies are used to validate CPI-360’s selective inhibition of EZH2 over EZH1?

this compound’s selectivity for EZH2 (IC50: 0.002 μM) over EZH1 (~50-fold higher potency) is validated through biochemical assays and cell thermal shift analysis (CETSA) . CETSA confirms direct target engagement by measuring thermal stabilization of EZH2 upon this compound binding . Structural studies comparing EZH2 and EZH1 catalytic domains (96% homology) highlight key differences in inhibitor binding pockets, explaining selectivity .

Q. How should researchers design in vitro experiments to assess this compound’s impact on H3K27me3 levels?

Use dose-response assays (e.g., 0.1–1.5 μM this compound) with DMSO controls and treatment durations (e.g., 4–8 days) to capture dynamic H3K27me3 depletion . Western blotting is standard for quantifying H3K27me3, but ChIP-seq provides genome-wide resolution of histone modification changes (e.g., decreased H3K27me3 at transcription start sites in KARPAS-422 cells) . Normalize data to total histone H3 to control for loading variability .

Q. What are the key differences between this compound and other EZH2 inhibitors like GSK126?

this compound reduces H3K27me3 levels, while GSK126 increases them in certain contexts. This divergence arises from differences in binding kinetics and downstream PRC2 complex redistribution . This compound also exhibits prolonged target suppression post-treatment, as shown in washout experiments, whereas GSK126 effects are transient .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported EC50 values for this compound across studies?

Variability in EC50 values (e.g., 0.080 μM in some assays vs. higher values in others) may stem from differences in cell models (e.g., EZH2-mutant vs. wild-type lymphoma cells) or assay conditions (e.g., incubation time, media composition). Standardize protocols using isogenic cell lines and include internal controls (e.g., CPI-169 as a comparator) to improve reproducibility .

Q. What advanced techniques are recommended to study this compound’s epigenetic effects beyond H3K27me3 inhibition?

Integrate multi-omics approaches :

- ChIP-seq for PRC2 components (e.g., SUZ12) to map chromatin redistribution post-treatment .

- RNA-seq to identify transcriptionally reactivated genes (e.g., tumor suppressors).

- CUT&Tag for high-resolution epigenomic profiling in low-input samples .

Q. How should dose-response data be analyzed in heterogeneous tumor models treated with this compound?

Use non-linear regression models (e.g., four-parameter logistic curves) to calculate IC50/EC50 values. Account for tumor heterogeneity by stratifying data based on molecular subtypes (e.g., EZH2 mutation status) and validate findings using single-cell RNA-seq to capture subpopulation responses .

Q. What strategies address discrepancies between H3K27me3 depletion kinetics and phenotypic outcomes in this compound studies?

Phenotypic effects (e.g., tumor regression) often precede maximal H3K27me3 depletion. Employ time-course experiments to correlate histone modification changes with functional outcomes. Use pharmacodynamic biomarkers (e.g., Ki-67 for proliferation) to bridge molecular and phenotypic data .

Q. Methodological Frameworks

- PICOT Framework : Apply to design studies (e.g., Population: EZH2-mutant lymphoma cells; Intervention: this compound; Comparison: DMSO/GSK126; Outcome: H3K27me3 levels; Time: 8-day treatment) .

- FINER Criteria : Ensure questions are Feasible (e.g., accessible cell models), Interesting (mechanistic novelty), Novel (unexplored EZH1/EZH2 dynamics), Ethical (use of established cell lines), and Relevant (cancer epigenetics focus) .

Properties

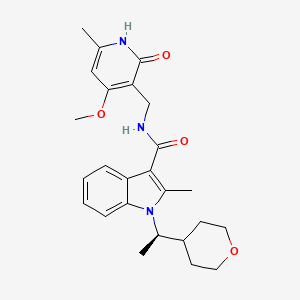

IUPAC Name |

N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-1-[(1R)-1-(oxan-4-yl)ethyl]indole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N3O4/c1-15-13-22(31-4)20(24(29)27-15)14-26-25(30)23-17(3)28(21-8-6-5-7-19(21)23)16(2)18-9-11-32-12-10-18/h5-8,13,16,18H,9-12,14H2,1-4H3,(H,26,30)(H,27,29)/t16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFPSFENQCNMITC-MRXNPFEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)CNC(=O)C2=C(N(C3=CC=CC=C32)C(C)C4CCOCC4)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=O)N1)CNC(=O)C2=C(N(C3=CC=CC=C32)[C@H](C)C4CCOCC4)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.